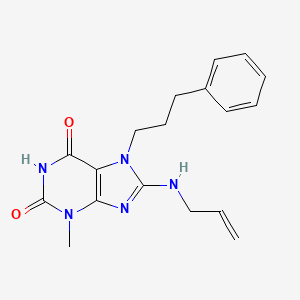
2-(2-Chloro-4-cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2-Chloro-4-cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as 2-CCP-TMD, is a type of boron-containing compound that has been studied for its potential applications in the field of chemistry. It is a unique compound that has been the subject of numerous scientific studies due to its unique structure and properties.
Scientific Research Applications
Synthesis and Biological Study
The compound has been utilized in synthesizing ortho-modified mercapto- and piperazino-methyl-phenylboronic acid derivatives, showing inhibitory activity against serine proteases like thrombin. These compounds display weak N–B coordination, highlighting their potential in bioactive molecule development (Spencer et al., 2002).
Material Science and Organic Chemistry
A notable application is in the synthesis of Pinacolylboronate-Substituted Stilbenes, where derivatives have been synthesized for use in Liquid Crystal Display (LCD) technology and as potential intermediates for conjugated polyenes. These derivatives are also being studied for therapeutic applications in neurodegenerative diseases (Das et al., 2015).
Chemical Synthesis and Reagent Development
The compound serves as a critical intermediate or reagent in various chemical syntheses. For example, it's used as an allylating agent in preparing homoallylic alcohols and amines, showcasing its versatility in organic synthesis (Ramachandran & Gagare, 2010).
Catalysis and Material Synthesis
Its involvement in catalytic processes, such as Rhodium- and Ruthenium-Catalyzed Dehydrogenative Borylation, highlights its utility in regio- and stereodefined synthesis of vinylboronates, contributing significantly to material science and catalysis (Murata et al., 2002).
Electronic and Optical Applications
The compound's derivatives have found applications in electronic and optical fields. For instance, its use in the synthesis of deeply colored polymers, which are solvable in common organic solvents, shows potential in the development of new materials for electronic devices (Welterlich, Charov, & Tieke, 2012).
properties
IUPAC Name |
2-(2-chloro-4-cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BClO2/c1-14(2)15(3,4)19-16(18-14)12-8-7-11(9-13(12)17)10-5-6-10/h7-10H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXEHFDWGVNVVMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C3CC3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chloro-4-cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

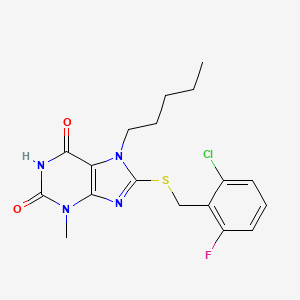
![2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2599269.png)
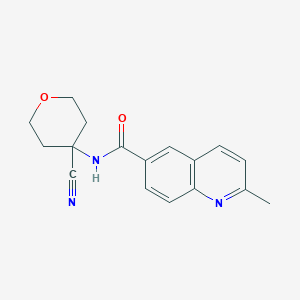
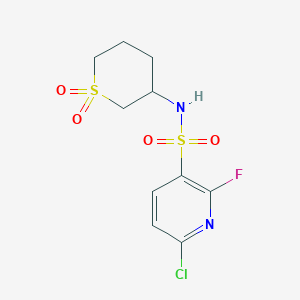
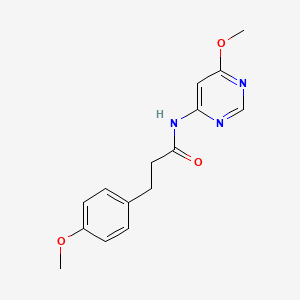
![8-[3-(Benzenesulfonyl)-6-methoxyquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2599275.png)
![2-[2,6-dichloro-4-(trifluoromethyl)phenyl]-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2599277.png)
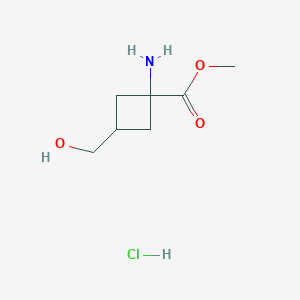

![1-Spiro[2.3]hexan-5-ylethanone](/img/structure/B2599282.png)
![2-((1-ethyl-3-methyl-7-oxo-6-(thiophen-2-ylmethyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(4-fluorobenzyl)acetamide](/img/structure/B2599283.png)


